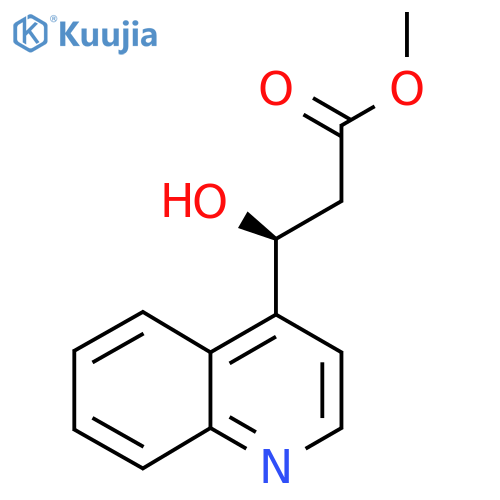Cas no 2227902-53-4 (methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate)

2227902-53-4 structure
商品名:methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate
- EN300-1746876
- 2227902-53-4
-
- インチ: 1S/C13H13NO3/c1-17-13(16)8-12(15)10-6-7-14-11-5-3-2-4-9(10)11/h2-7,12,15H,8H2,1H3/t12-/m0/s1
- InChIKey: VYRRTBNOGSMGOZ-LBPRGKRZSA-N
- ほほえんだ: O[C@@H](CC(=O)OC)C1C=CN=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 231.08954328g/mol
- どういたいしつりょう: 231.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 59.4Ų
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746876-1.0g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 1g |
$1857.0 | 2023-06-03 | ||
| Enamine | EN300-1746876-5.0g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 5g |
$5387.0 | 2023-06-03 | ||
| Enamine | EN300-1746876-10g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 10g |
$7988.0 | 2023-09-20 | ||
| Enamine | EN300-1746876-0.25g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 0.25g |
$1708.0 | 2023-09-20 | ||
| Enamine | EN300-1746876-0.1g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 0.1g |
$1635.0 | 2023-09-20 | ||
| Enamine | EN300-1746876-2.5g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 2.5g |
$3641.0 | 2023-09-20 | ||
| Enamine | EN300-1746876-5g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 5g |
$5387.0 | 2023-09-20 | ||
| Enamine | EN300-1746876-0.5g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 0.5g |
$1783.0 | 2023-09-20 | ||
| Enamine | EN300-1746876-10.0g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 10g |
$7988.0 | 2023-06-03 | ||
| Enamine | EN300-1746876-0.05g |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate |
2227902-53-4 | 0.05g |
$1560.0 | 2023-09-20 |
methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
2227902-53-4 (methyl (3S)-3-hydroxy-3-(quinolin-4-yl)propanoate) 関連製品
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
